4-(2-Cyanophenyl)benzonitrile
Overview
Description
“4-(2-Cyanophenyl)benzonitrile” is a chemical compound with the molecular formula C14H8N2 . It is a derivative of benzonitrile, which is an aromatic organic compound .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of aroyl isocyanate and 4-aminobenzonitrile . A method of preparing a benzonitrile involves reacting an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature of between 150* C. and 190* C .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes .
Chemical Reactions Analysis
Benzonitrile derivatives are known to exhibit a wide variety of biological activities such as antibacterial and antifungal properties . They react with amines to afford N-substituted benzamides after hydrolysis .
Scientific Research Applications
Synthesis and Chemical Properties
A Practical Synthesis of 2-Fluoro-4-bromobiphenyl
This study discusses a practical synthesis method for 2-Fluoro-4-bromobiphenyl, which is a key intermediate in the manufacture of various pharmaceutical and chemical products. Although the study focuses on a specific bromobiphenyl derivative, it highlights the importance of developing efficient synthesis methods for complex organic compounds, which could be relevant for synthesizing 4-(2-Cyanophenyl)benzonitrile derivatives for various applications (Qiu et al., 2009).
Environmental and Biological Applications
Antibacterial, Antifungal, and Antimycobacterial Compounds from Cyanobacteria
This review details the antimicrobial properties of compounds derived from cyanobacteria, indicating the potential for this compound and its derivatives to be explored for antimicrobial applications. Cyanobacterial compounds, due to their diverse chemical structures, have shown effectiveness against multidrug-resistant pathogens (Swain et al., 2017).
Pharmacokinetics and Toxicology
Pharmacokinetics, Pharmacodynamics, and Toxicology of New Psychoactive Substances (NPS)
While focusing on substances like 2C-B, 4-fluoroamphetamine, and benzofurans, this review sheds light on the importance of understanding the pharmacokinetics, pharmacodynamics, and toxicology of chemical compounds. Such knowledge is crucial for assessing the potential health risks and therapeutic benefits of new compounds, including this compound derivatives (Nugteren-van Lonkhuyzen et al., 2015).
Photocatalytic Applications
A Review on g-C3N4-Based Photocatalysts
Discusses the development and applications of graphitic carbon nitride-based photocatalysts for environmental remediation and solar energy conversion. This review highlights the potential for exploring this compound derivatives in the development of new photocatalysts due to their unique electronic and structural properties (Wen et al., 2017).
Mechanism of Action
Target of Action
It is structurally similar to rilpivirine , a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV-1
Mode of Action
If it acts similarly to Rilpivirine, it would bind to reverse transcriptase and inhibit the enzyme’s activity . This would prevent the conversion of viral RNA into DNA, a crucial step in the replication of HIV-1 .
Biochemical Pathways
If it acts like Rilpivirine, it would affect the HIV-1 replication pathway by inhibiting reverse transcriptase . This would disrupt the viral life cycle and prevent the production of new virus particles .
Result of Action
If it acts like Rilpivirine, it would inhibit the replication of HIV-1 at the molecular level, leading to a decrease in viral load at the cellular level .
Safety and Hazards
Future Directions
The future directions for “4-(2-Cyanophenyl)benzonitrile” and similar compounds could involve further exploration of their potential applications in areas such as lasers, photodiodes, chemosensors, and organic light-emitting diodes . They could also be used as ligands in the extraction, separation, and determination of heavy metals .
Biochemical Analysis
Biochemical Properties
4-(2-Cyanophenyl)benzonitrile plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances within the body. The interaction with these enzymes can lead to the inhibition or activation of metabolic pathways, affecting the overall biochemical balance. Additionally, this compound can bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular processes .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In general, it has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for regulating cell growth, differentiation, and apoptosis. By modulating this pathway, this compound can affect gene expression and cellular metabolism, leading to changes in cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the specific context. For example, its interaction with cytochrome P450 enzymes can lead to the inhibition of certain metabolic reactions, while its binding to other proteins can result in activation. These interactions can also lead to changes in gene expression, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound may have minimal or beneficial effects, such as modulating enzyme activity or enhancing cellular function. At higher doses, it can exhibit toxic or adverse effects, including cellular damage, disruption of metabolic pathways, and negative impacts on organ function. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on the organism .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can influence the metabolism of other compounds, leading to changes in metabolic flux and metabolite levels. The compound can also affect the activity of cofactors and other molecules involved in metabolic processes, further altering the biochemical landscape within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments. For example, binding to transport proteins can facilitate its movement across cell membranes, while interactions with intracellular proteins can influence its distribution within the cytoplasm or organelles .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be found in the nucleus, where it can affect gene expression and other nuclear processes .
Properties
IUPAC Name |
2-(4-cyanophenyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2/c15-9-11-5-7-12(8-6-11)14-4-2-1-3-13(14)10-16/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMOCANUWRJQAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362722 | |
Record name | 4-(2-Cyanophenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42289-52-1 | |
Record name | 4-(2-Cyanophenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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